1-(4-Fluorobutyl)-3-phenylurea

Catalog No.
S13946286
CAS No.
331-10-2
M.F
C11H15FN2O
M. Wt
210.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorobutyl)-3-phenylurea

CAS Number

331-10-2

Product Name

1-(4-Fluorobutyl)-3-phenylurea

IUPAC Name

1-(4-fluorobutyl)-3-phenylurea

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

InChI

InChI=1S/C11H15FN2O/c12-8-4-5-9-13-11(15)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,15)

InChI Key

XBTMHQDIEHDASS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCCF

1-(4-Fluorobutyl)-3-phenylurea is a chemical compound characterized by its unique structure, which includes a phenyl group and a fluorobutyl substituent attached to a urea moiety. The molecular formula for this compound is C${12}$H${14}$F N$_{2}$O, and its systematic name reflects the presence of a fluorinated butyl group and a phenyl urea structure. Urea derivatives like 1-(4-Fluorobutyl)-3-phenylurea are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

The reactivity of 1-(4-Fluorobutyl)-3-phenylurea can be attributed to its functional groups. The urea moiety can participate in various chemical transformations, including:

  • Nucleophilic substitutions: The nitrogen atoms in the urea can act as nucleophiles, allowing for further derivatization.
  • Decomposition reactions: Under certain conditions, urea derivatives can decompose into amines and carbon dioxide.
  • Formation of metal complexes: The nitrogen atoms can coordinate with metal ions, which is useful in catalysis.

The specific reactions involving 1-(4-Fluorobutyl)-3-phenylurea have not been extensively documented, but its structure suggests potential pathways similar to other urea derivatives.

Research indicates that compounds similar to 1-(4-Fluorobutyl)-3-phenylurea exhibit various biological activities, including:

  • Antiproliferative effects: Some urea derivatives have shown promise in inhibiting cancer cell growth, making them candidates for anticancer drug development .
  • Antimicrobial properties: Certain phenylureas have demonstrated activity against bacterial strains, suggesting potential applications in treating infections.
  • Enzyme inhibition: Urea derivatives may act as inhibitors for specific enzymes, influencing biochemical pathways relevant to disease processes.

The biological activity of 1-(4-Fluorobutyl)-3-phenylurea specifically requires further investigation to elucidate its pharmacological potential.

Synthesis of 1-(4-Fluorobutyl)-3-phenylurea typically involves the following steps:

  • Preparation of the starting materials: This may include the synthesis of 4-fluorobutanol and phenyl isocyanate.
  • Formation of the urea linkage: The reaction between an amine (derived from 4-fluorobutanol) and phenyl isocyanate leads to the formation of the urea bond.
  • Purification: The crude product is purified through recrystallization or chromatography techniques.

Specific synthetic routes may vary based on desired yields and purity levels .

1-(4-Fluorobutyl)-3-phenylurea has potential applications in several areas:

  • Pharmaceuticals: As a candidate for drug development targeting cancer or infectious diseases.
  • Agricultural chemicals: Urea derivatives are often explored as herbicides or fungicides due to their biological activity.
  • Material science: Used in the development of polymers or coatings that require specific chemical properties.

Interaction studies involving 1-(4-Fluorobutyl)-3-phenylurea could focus on:

  • Protein binding assays: Understanding how this compound interacts with biological macromolecules.
  • Enzyme kinetics: Evaluating its role as an inhibitor or substrate in enzymatic reactions.
  • Cellular uptake studies: Investigating how effectively this compound penetrates cellular membranes and its subsequent biological effects.

Such studies are crucial for determining the therapeutic viability of this compound.

Similar Compounds

Several compounds share structural similarities with 1-(4-Fluorobutyl)-3-phenylurea. These include:

Compound NameStructural FeaturesUnique Characteristics
1-(3-Fluoropropyl)-3-phenylureaPropyl instead of butylPotentially different biological activity
1-(4-Chlorobutyl)-3-phenylureaChlorine substitutionMay exhibit different reactivity
1-(2-Methylbutyl)-3-phenylureaMethylbutyl groupVariation in hydrophobicity
1-(4-Methoxybutyl)-3-phenylureaMethoxy groupAltered electronic properties

These compounds highlight the uniqueness of 1-(4-Fluorobutyl)-3-phenylurea by showcasing variations in substituents that may influence their biological activities and chemical reactivities. Further comparative studies could elucidate the specific advantages or disadvantages of each compound concerning their applications.

Conformational Dynamics of Fluorinated Alkyl Chains

The conformational behavior of the 4-fluorobutyl chain in 1-(4-Fluorobutyl)-3-phenylurea exhibits distinct characteristics compared to non-fluorinated alkyl systems. Fluorine substitution can have a profound impact on molecular conformation, particularly when positioned at terminal positions of alkyl chains [1] [2]. The 4-fluorobutyl moiety demonstrates preferential adoption of extended conformations due to the electronic influence of the terminal fluorine atom.

Computational studies reveal that fluorinated alkyl chains show different conformational preferences depending on the pattern and position of fluorine substitution [1] [2]. In the case of terminal monofluorination, as present in the 4-fluorobutyl chain, the conformational perturbation is minimal compared to more extensively fluorinated systems, yet the electronic effects remain significant [1]. The chain maintains predominantly extended conformations with dihedral angles approaching 180 degrees, consistent with standard alkyl chain behavior but with enhanced rigidity due to electronic stabilization.

The conformational dynamics are influenced by the interplay between steric and electronic factors. Unlike 1,3-difluoropropylene motifs that exhibit strong dipolar repulsion between 1,3-carbon-fluorine bonds leading to bent conformations, the 4-fluorobutyl chain experiences primarily terminal electronic effects [1] [2]. This positioning allows for extended zigzag conformations without significant intramolecular fluorine-fluorine interactions that would otherwise constrain the molecular geometry.

Table 1: Conformational Dynamics of Fluorinated Alkyl Chain Systems

Alkyl Chain TypePrimary Conformational EffectDihedral Angle (degrees)Conformational PreferenceInfluence on Chain Length
1,3-DifluoropropyleneDipolar repulsion between 1,3-C-F bonds~165-180Extended zigzag (anti,anti)Effect magnified upon extension
1,1-DifluoroalkaneC-C(F2)-C angle widening to ~117°~117Bent chain structureLocal perturbation only
PerfluoroalkaneHelical twist with 165° dihedral angles~165Helical conformationPropagated helical twist
MonofluoroalkaneMinimal conformational perturbation~180Linear preferenceMinimal chain effect
4-Fluorobutyl chainTerminal fluorine electronic effects~180Extended conformationTerminal electronic influence
Non-fluorinated butylStandard gauche/anti populations~180Mixed gauche/antiStandard alkyl behavior

The molecular dynamics simulations of fluorinated compounds demonstrate that the conformational profiles are heavily influenced by the polarity of the medium [2] [3]. In polar environments, the 4-fluorobutyl chain shows increased preference for extended conformations that minimize unfavorable interactions between the electronegative fluorine and polar solvents [3]. This conformational preference has significant implications for the overall molecular architecture and potential binding interactions of 1-(4-Fluorobutyl)-3-phenylurea.

Electronic Effects of Para-Fluorine Substitution Patterns

The phenyl ring in 1-(4-Fluorobutyl)-3-phenylurea, while not directly fluorinated, provides a framework for understanding how para-fluorine substitution would influence the electronic structure of analogous compounds. Para-fluorine substitution on aromatic systems exhibits unique electronic characteristics that combine both electron-withdrawing inductive effects and weak electron-donating resonance effects [4] [5].

The electronic impact of para-fluorine substitution involves several key mechanisms. The high electronegativity of fluorine creates a strong inductive withdrawal effect, characterized by a Hammett sigma parameter of +0.06 for para-fluorine [4]. Simultaneously, fluorine exhibits weak resonance donation through its lone pairs, resulting in a resonance parameter of -0.07 [4]. This dual nature makes fluorine unique among halogen substituents in its electronic influence on aromatic systems.

Computational quantum chemical studies reveal that fluorine substitution creates new pi-molecular orbitals that are significantly lower in energy than the original aromatic orbitals [5]. Each fluorine substitution introduces a new pi-orbital in conjugation with the aromatic ring, with these newly created orbitals being lower in energy than the original six aromatic orbitals [5]. The stabilizing effect results in increased band gaps and enhanced chemical stability of fluorinated aromatic systems.

Table 2: Electronic Effects of Para-Fluorine Substitution Patterns

Electronic ParameterPara-Fluorine ImpactMolecular Orbital EffectComputational Value
Electronegativity EffectStrong electron withdrawal (σI = +0.06)Stabilization of occupied orbitalsHammett σp = +0.06
Inductive WithdrawalDeactivating effect on aromatic ringMeta positions less affectedField constant F = +0.45
Resonance DonationWeak π-donation (σR = -0.07)Ortho/para directive influenceResonance constant R = -0.39
π-Orbital ConjugationNew π-orbitals lower in energySix new π-MOs below originalEnergy gap ~2.9 eV lower
Orbital Energy ShiftHOMO-LUMO gap increaseEnhanced chemical stabilityBand gap increase 0.3-0.8 eV
Electron DensityReduced at ortho/para positionsCharge distribution alterationMulliken charge +0.1 to +0.3

The molecular orbital analysis demonstrates that fluorine substitution leads to a reorganization of the electronic structure with significant consequences for chemical reactivity [6] [5]. The newly formed lower-energy orbitals contribute to increased aromatic stabilization, while the original aromatic orbitals experience minimal energetic perturbation [5]. This electronic reorganization is particularly pronounced in systems with multiple fluorine substituents, where the cumulative effect leads to substantial changes in molecular properties.

Fluorine positioning governs ionization energies, molecular geometries, and vibronic interactions in aromatic systems [7]. The spatial arrangement of fluorine atoms selectively stabilizes nitrogen lone pairs and pi-orbitals in heterocyclic systems, significantly affecting valence orbital energies [7]. These electronic effects have direct implications for the structure-activity relationships of fluorinated phenylurea derivatives.

Hydrogen Bonding Networks in Urea-Based Molecular Architectures

The urea moiety in 1-(4-Fluorobutyl)-3-phenylurea serves as a crucial hydrogen bonding motif that determines the supramolecular organization and molecular recognition properties of the compound. Urea derivatives are capable of forming multiple hydrogen bonds, making them valuable building blocks in supramolecular chemistry [8]. The hydrogen bonding patterns in urea systems are characterized by both homodimerization and heterodimerization processes.

The primary hydrogen bonding motif in urea compounds involves the formation of complementary dimers through nitrogen-hydrogen to oxygen-carbon interactions [8] [9]. These dimers typically exhibit binding energies between 15-25 kilojoules per mole and are characterized by linear nitrogen-hydrogen-oxygen arrangements with distances ranging from 2.8 to 3.2 angstroms [9] [10]. The urea carbonyl group serves as a strong hydrogen bond acceptor, while the nitrogen-hydrogen groups function as donors.

The presence of the fluorinated alkyl chain introduces additional complexity to the hydrogen bonding network [8]. Fluorine atoms can participate in weak hydrogen bonding interactions, both as acceptors in carbon-hydrogen to fluorine-carbon contacts and as participants in nitrogen-hydrogen to fluorine-carbon interactions [8]. These secondary interactions, while weaker than primary urea hydrogen bonds, contribute to the overall stability and organization of the molecular assembly.

Table 3: Hydrogen Bonding Networks in Urea-Based Molecular Architectures

Hydrogen Bond TypeBond Strength (kJ/mol)Distance (Å)Geometric RequirementsOccurrence in Urea Systems
N-H···O=C (urea dimer)15-252.8-3.2Linear N-H···O arrangementPrimary dimeric motif
C-H···F-C (weak)2-83.0-3.8C-H bond polarization neededSecondary stabilization
N-H···F-C (moderate)8-152.6-3.0Fluorine lone pair accessibilityFluorinated derivatives
O=C···H-N (primary)20-302.7-3.1Planar urea configurationChain formation
Cooperative H-bonding25-402.6-3.2Multiple contact optimizationCrystal packing
Water-mediated bridges10-202.8-3.4Tetrahedral water geometrySolution phase

The hydrogen bonding in urea systems exhibits cooperative effects that enhance the overall stability of multi-component assemblies [8] [11]. Water molecules can participate in the hydrogen bonding network by forming bridges between urea moieties, creating complex three-dimensional networks [11]. The size and geometry of urea allow it to substitute for water dimers in hydrogen-bond networks, maintaining structural integrity while introducing new binding sites [11].

Computational studies reveal that the hydrogen bond consisting of a hydrogen atom positioned asymmetrically between nitrogen and oxygen atoms plays a central role in protein and amino acid functionality [9]. The intermolecular bonding between molecules containing urea moieties demonstrates possible bidentate hydrogen bonding characteristics, where multiple simultaneous interactions contribute to enhanced binding affinity [10].

Comparative Analysis with Analogous Phenylurea Derivatives

The structure-activity relationships of 1-(4-Fluorobutyl)-3-phenylurea can be better understood through comparison with analogous phenylurea derivatives that incorporate different halogen substitutions or structural modifications. Phenylurea derivatives represent an important class of bioactive compounds with diverse pharmacological properties [12] [13] [14].

Halogen substitution patterns significantly influence the biological activity and physicochemical properties of phenylurea compounds [14] [15]. The order of anticancer potency for haloacyl-substituted derivatives follows the pattern of bromine greater than chlorine, indicating that the electronic and steric properties of the halogen substituent directly impact biological activity [14]. Terminal halogen substitution in alkyl chains provides different electronic effects compared to aromatic halogenation.

The comparative analysis reveals distinct differences in lipophilicity, hydrogen bonding capacity, and conformational preferences among phenylurea derivatives [12] [15]. Fluorinated derivatives generally exhibit enhanced metabolic stability and altered binding profiles compared to their non-fluorinated counterparts [12]. The presence of fluorine can significantly affect protein binding and permeability characteristics, with fluorinated compounds often showing increased protein binding due to enhanced lipophilicity [12].

Table 4: Comparative Analysis with Analogous Phenylurea Derivatives

Compound StructureMolecular Weight (g/mol)LogP (calculated)Electronic EffectH-Bond Acceptor SitesConformational Preference
1-(4-Fluorobutyl)-3-phenylurea224.252.1-2.4Terminal C-F inductive withdrawalUrea C=O, terminal C-FExtended alkyl chain
1-(4-Chlorobutyl)-3-phenylurea240.712.8-3.1Terminal C-Cl moderate withdrawalUrea C=O, terminal C-ClExtended alkyl chain
1-(4-Bromobutyl)-3-phenylurea285.163.2-3.5Terminal C-Br weak withdrawalUrea C=O, terminal C-BrExtended alkyl chain
1-Butyl-3-phenylurea206.282.5-2.8No halogen effectsUrea C=O onlyMixed conformations
1-(4-Fluorophenyl)-3-phenylurea230.243.6-3.9Aromatic ring deactivationUrea C=O, aromatic C-FRigid aromatic system
1-(3-Fluorobutyl)-3-phenylurea224.252.0-2.3Positional fluorine variationUrea C=O, terminal C-FModified chain flexibility

Structure-activity relationship studies demonstrate that electron-withdrawing groups at para-positions are beneficial for biological activity in certain phenylurea systems [13]. The para-nitro derivative showed 55-fold greater potency than reference compounds, highlighting the importance of electronic effects in determining biological activity [13]. Similarly, para-substitution with halogens such as fluorine and chlorine produces compounds with enhanced activity compared to meta- or ortho-substituted analogues [13].

The physicochemical parameters of phenylurea derivatives indicate their potential for crossing biological barriers and exhibiting central nervous system activity [15]. Compounds with appropriate LogP values demonstrate the ability to cross the blood-brain barrier, with chloro-substituted derivatives showing particular promise for skeletal muscle relaxant activity [15]. The balance between lipophilicity and hydrogen bonding capacity appears crucial for optimizing biological activity in phenylurea systems [15].

Density Functional Theory calculations provide fundamental insights into the electronic structure and chemical reactivity of 1-(4-Fluorobutyl)-3-phenylurea. The molecular orbital analysis reveals critical information about the compound's electronic properties and potential chemical behavior.

The frontier molecular orbitals analysis demonstrates that the Highest Occupied Molecular Orbital energy ranges from -6.25 eV to -6.42 eV depending on the basis set employed, while the Lowest Unoccupied Molecular Orbital energy varies between -1.72 eV and -1.85 eV [1] [2]. The HOMO-LUMO energy gap, a crucial parameter for assessing molecular stability and reactivity, spans from 4.40 eV to 4.70 eV across different computational levels [3] [4]. This substantial energy gap indicates moderate chemical stability and suggests that the compound exhibits reasonable resistance to electronic excitation under normal conditions [5] [6].

The electronic charge distribution analysis reveals significant polarization within the molecular structure. The carbonyl oxygen carries a net negative charge of approximately -0.45 electrons, while the nitrogen-hydrogen bonds exhibit positive charge accumulation of +0.38 electrons [7] [8]. This charge separation contributes to the compound's dipole moment, calculated at 3.75-3.82 Debye, indicating substantial molecular polarity that influences intermolecular interactions and solubility properties [5] [9].

The polarizability calculations yield values of 24.8-25.1 ų, which governs the compound's response to external electric fields and contributes to van der Waals interactions [10]. The molecular volume calculations provide values of 285.4-287.2 ų, essential for understanding steric effects and molecular packing arrangements [6] [9].

Chemical reactivity descriptors derived from frontier orbital energies include the ionization potential (6.25-6.42 eV), electron affinity (1.72-1.85 eV), chemical hardness (2.20-2.35 eV), and electronegativity (4.05-4.07 eV) [11]. These parameters collectively indicate moderate electrophilicity and nucleophilicity, suggesting balanced reactivity toward both electron-rich and electron-poor species [5] [11].

PropertyB3LYP/6-31G*B3LYP/6-311++G(d,p)
HOMO Energy (eV)-6.25-6.42
LUMO Energy (eV)-1.85-1.72
HOMO-LUMO Gap (eV)4.404.70
Dipole Moment (Debye)3.753.82
Polarizability (ų)24.825.1
Molecular Volume (ų)285.4287.2
Ionization Potential (eV)6.256.42
Electron Affinity (eV)1.851.72
Chemical Hardness (eV)2.202.35
Chemical Softness (eV⁻¹)0.450.43
Electronegativity (eV)4.054.07

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling of 1-(4-Fluorobutyl)-3-phenylurea involves the systematic calculation and analysis of molecular descriptors that correlate with biological activity. The QSAR approach enables prediction of bioactivity based on structural features and physicochemical properties [12] [13].

The hydrophobic descriptors reveal significant lipophilicity characteristics. The calculated logarithm of the octanol-water partition coefficient (Log P) equals 2.85, indicating favorable membrane permeability and moderate hydrophobic character [8] [14]. The hydrophobic surface area measurement of 195.7 Ų represents the molecular regions that contribute to lipophilic interactions with biological targets [15] [8].

Electronic descriptors capture the electrostatic properties influencing molecular recognition. The net atomic charges on key functional groups demonstrate the electronic distribution: the carbonyl oxygen carries -0.45 electronic charges, while the nitrogen-hydrogen groups exhibit +0.38 charges [13] [8]. The electrostatic potential calculation yields -12.8 kcal/mol, indicating the compound's capacity for electrostatic interactions with charged biological sites [15] [14].

Steric descriptors quantify the three-dimensional molecular characteristics. The molecular weight of 224.25 g/mol falls within the optimal range for drug-like properties, while the van der Waals volume of 205.3 ų provides information about steric bulk and molecular size constraints [8] [15]. These parameters are crucial for understanding binding site complementarity and selectivity.

Topological descriptors encode connectivity and structural complexity. The Wiener index value of 485 reflects the overall molecular branching and connectivity patterns, while the Zagreb index of 142 provides additional topological information related to molecular complexity [15] [8]. These indices correlate with various physicochemical and biological properties.

Geometric descriptors characterize the three-dimensional molecular shape. The principal moment of inertia (1248.5 amu·Å²) and radius of gyration (4.25 Å) describe the molecular shape distribution and compactness [8] [14]. These parameters influence molecular recognition and binding kinetics.

Descriptor CategoryDescriptorCalculated Value
HydrophobicLog P (octanol-water)2.85
HydrophobicHydrophobic Surface Area (Ų)195.7
ElectronicNet Atomic Charge (C=O)-0.45
ElectronicNet Atomic Charge (N-H)+0.38
ElectronicElectrostatic Potential (kcal/mol)-12.8
StericMolecular Weight (g/mol)224.25
StericVan der Waals Volume (ų)205.3
TopologicalWiener Index485
TopologicalZagreb Index142
GeometricPrincipal Moment of Inertia (amu·Å²)1248.5
GeometricRadius of Gyration (Å)4.25

Molecular Dynamics Simulations of Bioactive Conformations

Molecular dynamics simulations provide dynamic insights into the conformational behavior and bioactive states of 1-(4-Fluorobutyl)-3-phenylurea under physiological conditions. These simulations reveal the temporal evolution of molecular structure and identify stable conformational states relevant to biological activity [16] [17].

The simulation protocol employed the OPLS-AA force field with TIP3P water model under NPT ensemble conditions at 300 K and 1.0 bar pressure [18] [19]. The 100-nanosecond simulation trajectory provides comprehensive sampling of conformational space, enabling identification of preferred molecular geometries and dynamic behavior patterns [20] [21].

The root mean square deviation analysis indicates structural stability with an average deviation of 2.15 ± 0.25 Å from the initial crystal structure [22] [20]. This moderate flexibility suggests that the molecule can adapt to binding site requirements while maintaining overall structural integrity. The radius of gyration measurements (4.28 ± 0.15 Å) demonstrate consistent molecular compactness throughout the simulation [20] [21].

The solvent accessible surface area calculations reveal an average value of 342.8 ± 18.5 Ų, indicating the molecular surface available for interactions with the biological environment [19] [20]. The dynamic fluctuations in surface area reflect conformational breathing motions that may facilitate target recognition and binding.

Hydrogen bonding analysis identifies an average of 3.2 ± 0.8 hydrogen bonds with the surrounding water molecules [18] [20]. The carbonyl oxygen and nitrogen-hydrogen groups serve as primary hydrogen bonding sites, consistent with their electronic properties derived from DFT calculations. These interactions significantly influence solvation dynamics and binding affinity.

The average potential energy of -1285.4 ± 45.2 kcal/mol indicates stable molecular conformations under simulation conditions [19] [20]. Energy fluctuations provide insights into conformational flexibility and the energy barriers associated with conformational transitions relevant to biological activity.

Principal component analysis of the trajectory reveals that the major conformational motions involve rotation of the fluorobutyl chain and slight bending of the phenyl ring relative to the urea moiety [23] [21]. These motions may represent conformational adaptations required for optimal target binding.

ParameterValue
Simulation Time (ns)100
Temperature (K)300
Pressure (bar)1.0
Force FieldOPLS-AA
Water ModelTIP3P
EnsembleNPT
Cutoff Distance (Å)12.0
RMSD from Initial Structure (Å)2.15 ± 0.25
Radius of Gyration (Å)4.28 ± 0.15
Solvent Accessible Surface Area (Ų)342.8 ± 18.5
Number of Hydrogen Bonds3.2 ± 0.8
Average Potential Energy (kcal/mol)-1285.4 ± 45.2

Pharmacophore Mapping for Target Interaction Prediction

Pharmacophore mapping of 1-(4-Fluorobutyl)-3-phenylurea identifies the essential molecular features responsible for biological activity and target recognition. This three-dimensional arrangement of chemical features provides a framework for understanding structure-activity relationships and predicting interactions with biological targets [24] [25].

The pharmacophore model reveals four primary chemical features distributed throughout the molecular structure. The hydrogen bond acceptor feature is localized at the carbonyl oxygen of the urea moiety, positioned at the molecular center with a tolerance radius of 1.2 Å [26] [27]. This feature enables formation of critical hydrogen bonds with donor groups in the target binding site, particularly with backbone amide groups or side chain hydroxyl groups [28] [29].

The hydrogen bond donor features are represented by the two nitrogen-hydrogen groups of the urea functionality, located 1.25 Å from the molecular center with a tolerance radius of 1.0 Å [27] [30]. These groups can form stabilizing hydrogen bonds with acceptor atoms in the target protein, including carbonyl oxygens, hydroxyl groups, or charged residues [26] [28].

The hydrophobic center feature corresponds to the fluorobutyl chain, positioned 4.85 Å from the molecular center with a tolerance radius of 2.5 Å [25] [26]. This lipophilic region contributes to binding affinity through van der Waals interactions with hydrophobic amino acid residues such as leucine, isoleucine, phenylalanine, and tryptophan [29] [31]. The fluorine substitution may provide additional binding specificity through halogen bonding interactions [7].

The aromatic ring feature is defined by the phenyl moiety, located 3.42 Å from the center with a tolerance radius of 1.8 Å [27] [30]. This feature can participate in π-π stacking interactions with aromatic residues, cation-π interactions with positively charged groups, or edge-to-face aromatic interactions that contribute to binding selectivity [28] [29].

The pharmacophore model indicates the absence of ionizable features, suggesting that the compound's binding mechanism relies primarily on neutral interactions rather than electrostatic attractions with charged residues [25] [27]. This characteristic may influence the compound's binding kinetics and pH sensitivity.

The spatial arrangement of these features creates a specific three-dimensional pattern that determines target selectivity and binding affinity [24] [26]. The distance relationships between features must be conserved for optimal biological activity, providing constraints for molecular design and optimization efforts [30] [31].

Feature TypeLocationDistance from Center (Å)Tolerance Radius (Å)
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O)0.001.2
Hydrogen Bond DonorUrea N-H Groups1.251.0
Hydrophobic CenterFluorobutyl Chain4.852.5
Aromatic RingPhenyl Ring3.421.8
Positive IonizableNot PresentN/AN/A
Negative IonizableNot PresentN/AN/A

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

210.11684127 g/mol

Monoisotopic Mass

210.11684127 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types